molecular formula C9H8Cl2N2O2 B7557483 2-Chloro-4-[(2-chloroacetyl)amino]benzamide

2-Chloro-4-[(2-chloroacetyl)amino]benzamide

Cat. No. B7557483
M. Wt: 247.07 g/mol
InChI Key: JXIWRHRRNCEYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[(2-chloroacetyl)amino]benzamide, also known as CCABA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

2-Chloro-4-[(2-chloroacetyl)amino]benzamide acts as a competitive inhibitor of PARP by binding to the enzyme's catalytic domain. This prevents the enzyme from carrying out its DNA repair function, leading to the accumulation of DNA damage and ultimately cell death. 2-Chloro-4-[(2-chloroacetyl)amino]benzamide has also been found to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
2-Chloro-4-[(2-chloroacetyl)amino]benzamide has been found to have various biochemical and physiological effects. In addition to its PARP and COX-2 inhibitory activity, 2-Chloro-4-[(2-chloroacetyl)amino]benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce the production of pro-inflammatory cytokines. 2-Chloro-4-[(2-chloroacetyl)amino]benzamide has also been found to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

2-Chloro-4-[(2-chloroacetyl)amino]benzamide has several advantages for use in lab experiments. It has a high degree of selectivity for PARP and COX-2, making it a useful tool for studying the role of these enzymes in various biological processes. 2-Chloro-4-[(2-chloroacetyl)amino]benzamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-Chloro-4-[(2-chloroacetyl)amino]benzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. 2-Chloro-4-[(2-chloroacetyl)amino]benzamide can also be toxic to cells at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-Chloro-4-[(2-chloroacetyl)amino]benzamide. One area of interest is the development of 2-Chloro-4-[(2-chloroacetyl)amino]benzamide derivatives with improved solubility and selectivity for PARP and COX-2. Another area of interest is the investigation of 2-Chloro-4-[(2-chloroacetyl)amino]benzamide's potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, the role of PARP and COX-2 in other biological processes, such as aging and neurodegenerative diseases, could be further explored using 2-Chloro-4-[(2-chloroacetyl)amino]benzamide as a tool.

Synthesis Methods

2-Chloro-4-[(2-chloroacetyl)amino]benzamide can be synthesized through a reaction between 2-chloro-4-nitrobenzoic acid and 2-chloroacetamide in the presence of a reducing agent such as iron powder. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

2-Chloro-4-[(2-chloroacetyl)amino]benzamide has been widely used in scientific research due to its ability to inhibit the activity of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. 2-Chloro-4-[(2-chloroacetyl)amino]benzamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-chloro-4-[(2-chloroacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-4-8(14)13-5-1-2-6(9(12)15)7(11)3-5/h1-3H,4H2,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIWRHRRNCEYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[(2-chloroacetyl)amino]benzamide

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